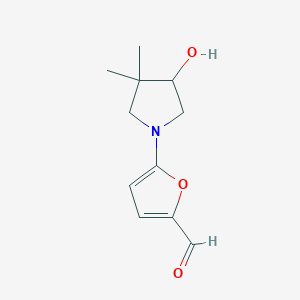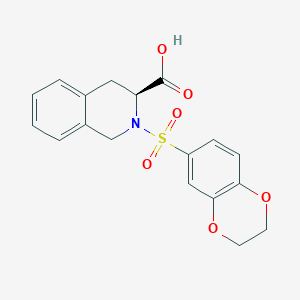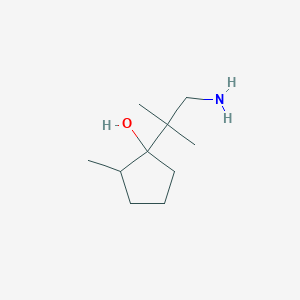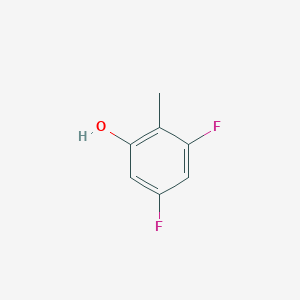
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound that features a furan ring substituted with a pyrrolidine ring. The presence of hydroxy and aldehyde functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium acetate and uses a mixture of dimethyl sulfoxide (DMSO) and water as solvents . The reaction mixture is heated to around 80°C, and the product is isolated through filtration and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and solvent ratios, are optimized to ensure maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Similar structure but with a quinazoline ring instead of a pyrrolidine ring.
5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione: Contains an indole ring and is used in different chemical reactions.
Uniqueness
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-11(2)7-12(5-9(11)14)10-4-3-8(6-13)15-10/h3-4,6,9,14H,5,7H2,1-2H3 |
InChI-Schlüssel |
RNOVITJNGRBLPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1O)C2=CC=C(O2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)


![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)




![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)



